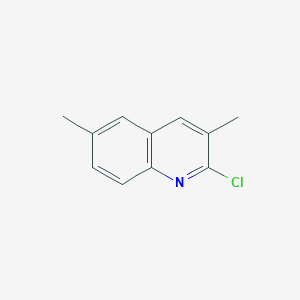

2-Chloro-3,6-dimethylquinoline

Description

The exact mass of the compound 2-Chloro-3,6-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3,6-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,6-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBZFZKRCZPILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577116 | |

| Record name | 2-Chloro-3,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-28-6 | |

| Record name | 2-Chloro-3,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3,6-dimethylquinoline. The synthesis is presented as a two-step process, commencing with the Vilsmeier-Haack reaction to form a key intermediate, followed by a reduction to yield the final product. This document includes detailed experimental protocols, characterization data, and workflow diagrams to support researchers in the preparation and identification of this compound.

Synthesis

The synthesis of 2-Chloro-3,6-dimethylquinoline is achieved through a two-step procedure. The initial step involves the formation of 2-chloro-3-formyl-6-methylquinoline from 4-methylacetanilide via the Vilsmeier-Haack reaction. The subsequent step is the reduction of the formyl group to a methyl group, for which the Wolff-Kishner reduction is a suitable method.

Step 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds. In this synthesis, N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used to generate the Vilsmeier reagent, which then reacts with an acetanilide derivative to yield a 2-chloro-3-formylquinoline.[1][2] For the synthesis of the intermediate, 2-chloro-3-formyl-6-methylquinoline, the starting material is 4-methylacetanilide.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place N,N-Dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

After the addition is complete, add 4-methylacetanilide to the reaction mixture in portions.

-

Once the addition of the acetanilide is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base, such as a sodium hydroxide or sodium carbonate solution, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure 2-chloro-3-formyl-6-methylquinoline.

Step 2: Reduction of 2-Chloro-3-formyl-6-methylquinoline to 2-Chloro-3,6-dimethylquinoline via Wolff-Kishner Reduction

The Wolff-Kishner reduction is a method used to convert a carbonyl group into a methylene group under basic conditions.[3][4] This makes it a suitable choice for the reduction of the formyl group in 2-chloro-3-formyl-6-methylquinoline, as the chloro-substituted quinoline ring is stable under these conditions. The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol and distilling off water, is often employed for its efficiency.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-formyl-6-methylquinoline, hydrazine hydrate, and a high-boiling point solvent such as diethylene glycol.

-

Add a strong base, such as potassium hydroxide (KOH) pellets, to the mixture.

-

Heat the reaction mixture to a temperature that allows for the formation of the hydrazone and the subsequent removal of water by distillation.

-

After the initial reaction, increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Maintain this temperature until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture to room temperature and dilute it with water.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude 2-Chloro-3,6-dimethylquinoline.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.

Characterization

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | m | 4H | Aromatic protons |

| ~ 2.5 | s | 3H | Methyl protons (C6-CH₃) |

| ~ 2.4 | s | 3H | Methyl protons (C3-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~ 158 | C-N |

| ~ 148 | C-Cl |

| ~ 145 - 120 | Aromatic carbons |

| ~ 22 | Methyl carbon (C6-CH₃) |

| ~ 18 | Methyl carbon (C3-CH₃) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 - 3000 | C-H stretch (aromatic) |

| ~ 2950 - 2850 | C-H stretch (methyl) |

| ~ 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| ~ 850 - 800 | C-H bending (out-of-plane) |

| ~ 750 - 700 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 191/193 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |

Mandatory Visualizations

Chemical Synthesis Workflow

Caption: Experimental workflow for the synthesis and characterization of 2-Chloro-3,6-dimethylquinoline.

Chemical Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 2-Chloro-3,6-dimethylquinoline.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3,6-dimethylquinoline (CAS No. 132118-28-6). The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for their determination, and insights into its potential biological relevance. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predicted values and comparative data from closely related analogs to offer a broader understanding.

Core Physicochemical Data

The fundamental properties of 2-Chloro-3,6-dimethylquinoline are crucial for its handling, formulation, and interpretation in experimental settings.[1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 132118-28-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀ClN | [1][2][3] |

| Molecular Weight | 191.66 g/mol | [2][3] |

| Predicted XlogP | 3.9 | PubChemLite |

| Purity | 96+% - 97% (typical) | [5][6] |

Comparative Data for Related Isomers:

To provide context for the expected properties of 2-Chloro-3,6-dimethylquinoline, the following table presents data for structurally similar compounds. It is important to note that these values are not directly transferable but can serve as a useful reference.

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |

| 2,6-dimethylquinoline | 57-59 | 266-267 | 5.46 |

| 2-chloro-3-methylquinoline | 83-84 | - | 0.50 (Predicted) |

| 2-chloroquinoline | 38 | 266 | - |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies that can be employed to experimentally determine the key physicochemical properties of 2-Chloro-3,6-dimethylquinoline.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad range may indicate the presence of impurities.[7][8]

Methodology:

-

Sample Preparation: A small, dry sample of 2-Chloro-3,6-dimethylquinoline is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

Experimental Workflow for Melting Point Determination

Caption: A flowchart illustrating the process of melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a key determinant of a compound's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9][10][11][12][13]

Methodology:

-

Sample Preparation: An excess amount of solid 2-Chloro-3,6-dimethylquinoline is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of 2-Chloro-3,6-dimethylquinoline in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Experimental Workflow for Shake-Flask Solubility Assay

References

- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models | MDPI [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Chloro-3,6-dimethylquinoline [myskinrecipes.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

Spectroscopic Analysis of 2-Chloro-3,6-dimethylquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the specific substitution pattern of this molecule offers a unique template for further functionalization. This technical guide provides an overview of the spectroscopic properties of 2-Chloro-3,6-dimethylquinoline, essential for its identification, characterization, and application in research and development.

While comprehensive experimental spectroscopic data for 2-Chloro-3,6-dimethylquinoline is not widely published, this document collates available information and provides context based on related chemical structures.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| CAS Number | 132118-28-6 | [1] |

Spectroscopic Data Summary

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their calculated collision cross sections (CCS). This information can be valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.05745 | 137.0 |

| [M+Na]⁺ | 214.03939 | 148.7 |

| [M-H]⁻ | 190.04289 | 140.8 |

| [M+NH₄]⁺ | 209.08399 | 158.1 |

| [M+K]⁺ | 230.01333 | 143.6 |

| [M]⁺ | 191.04962 | 140.1 |

| [M]⁻ | 191.05072 | 140.1 |

Data from PubChemLite, predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 2-Chloro-3,6-dimethylquinoline are not currently available in the searched literature. However, expected chemical shifts can be inferred from the analysis of structurally similar compounds such as 2-chloroquinoline, 2,6-dimethylquinoline, and other substituted quinolines.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with the trisubstituted benzene and monosubstituted pyridine rings of the quinoline core.

-

Methyl Protons: Two distinct singlet signals in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the methyl groups at positions 3 and 6.

Expected ¹³C NMR Spectral Features:

-

Multiple signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbon atoms of the quinoline ring.

-

Signals corresponding to the two methyl carbons in the aliphatic region (typically δ 15-25 ppm).

-

The carbon atom bearing the chlorine (C2) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Chloro-3,6-dimethylquinoline is not available. Based on the functional groups present, the following characteristic absorption bands are expected:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Chloro-3,6-dimethylquinoline are not available due to the lack of published spectra. However, standard methodologies for obtaining NMR, IR, and MS data for small organic molecules would be applicable.

General Protocol for NMR Spectroscopy:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy:

-

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range (e.g., 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Synthesis Pathway

The synthesis of 2-chloro-3,6-dimethylquinoline can be conceptualized through established methods for quinoline synthesis, such as the Vilsmeier-Haack reaction, followed by chlorination. A plausible synthetic route is outlined below.

Caption: A conceptual workflow for the synthesis of 2-Chloro-3,6-dimethylquinoline.

Logical Relationship of Spectroscopic Methods

The characterization of a novel or synthesized compound like 2-Chloro-3,6-dimethylquinoline relies on the complementary information provided by different spectroscopic techniques.

Caption: Logical flow for structure determination using multiple spectroscopic methods.

Conclusion

While direct experimental spectroscopic data for 2-Chloro-3,6-dimethylquinoline remains elusive in the public domain, this guide provides a foundational understanding of its expected spectroscopic characteristics based on its chemical structure and data from related compounds. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field, enabling its broader use in drug discovery and materials science. Researchers working with this compound are encouraged to perform and publish this fundamental data.

References

The Synthetic Versatility of 2-Chloro-3,6-dimethylquinoline: A Technical Guide for Organic Synthesis

For Immediate Release

This technical guide provides an in-depth overview of the potential applications of 2-Chloro-3,6-dimethylquinoline as a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details key synthetic transformations, provides representative experimental protocols, and summarizes crucial data to facilitate its use in the construction of complex molecular architectures and the discovery of novel bioactive compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The presence of a reactive chlorine atom at the 2-position of the 2-Chloro-3,6-dimethylquinoline nucleus makes it an ideal substrate for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of novel molecular frameworks. This guide focuses on two primary classes of reactions: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the quinoline ring system enhances the reactivity of the C-Cl bond at the 2-position, making 2-Chloro-3,6-dimethylquinoline a suitable substrate for several key transformations. While specific examples for this exact substrate are not extensively documented in publicly available literature, the following sections detail generalized protocols based on reactions with analogous chloro-heteroaromatic compounds, such as 2-chloroquinoxalines, which are expected to have similar reactivity.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base.[5][6] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted quinolines, which are common motifs in biologically active molecules.[7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heteroaromatics

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 80 | 16 | 88 |

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization for 2-Chloro-3,6-dimethylquinoline. Data adapted from representative literature on analogous compounds.[4]

-

To an oven-dried Schlenk tube, add 2-Chloro-3,6-dimethylquinoline (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., THF, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 8 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.[4]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of a wide variety of N-substituted quinolines.[8][9] This reaction is of paramount importance in drug discovery for introducing amine functionalities, which are prevalent in many pharmaceuticals.[10]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heteroaromatics

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 92 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | 2-MeTHF | 80 | 16 | 90 |

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization for 2-Chloro-3,6-dimethylquinoline. Data adapted from representative literature on analogous compounds.[4]

-

In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol).

-

Add 2-Chloro-3,6-dimethylquinoline (1.0 mmol) and the amine (1.2 mmol).

-

Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

-

After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, appropriate eluent) to afford the desired product.[4]

Sonogashira and Heck Couplings

The Sonogashira and Heck reactions further expand the synthetic utility of 2-Chloro-3,6-dimethylquinoline by allowing for the introduction of alkyne and alkene moieties, respectively. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13][14]

Table 3: Representative Conditions for Sonogashira and Heck Couplings

| Reaction | Coupling Partner | Catalyst (mol%) | Co-catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 |

| Heck | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | DMF | 100 | 24 |

Note: Conditions are generalized and may require optimization for 2-Chloro-3,6-dimethylquinoline. Data adapted from representative literature on analogous compounds.[4]

-

To a stirred solution of 2-Chloro-3,6-dimethylquinoline (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1, 9 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

-

Filter the reaction mixture and wash the solid with the solvent.

-

The filtrate is concentrated, and the residue is purified by column chromatography.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atom in the quinoline ring activates the 2-position towards nucleophilic attack, making 2-Chloro-3,6-dimethylquinoline a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.[15] This pathway allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward and often metal-free method for functionalization.

Diagram 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

Biological Activity Screening of 2-Chloro-3,6-dimethylquinoline: A Technical Guide

Disclaimer: Publicly available research specifically detailing the biological activity of 2-Chloro-3,6-dimethylquinoline is limited. This guide synthesizes data from studies on structurally similar quinoline derivatives to provide a representative overview of its potential biological activities and the methodologies for their assessment. The presented data should be considered illustrative for this class of compounds.

Quinoline and its derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of pharmacological properties.[1][2] These compounds have shown potential as anticancer, antibacterial, and antifungal agents.[2][3] The introduction of substituents such as chloro and methyl groups on the quinoline scaffold can significantly modulate their biological activity.[4] This document outlines potential biological activities of 2-Chloro-3,6-dimethylquinoline based on related structures and provides detailed experimental protocols for screening.

Potential Biological Activities

Based on the activities of analogous compounds, 2-Chloro-3,6-dimethylquinoline is a candidate for screening in the following areas:

-

Anticancer Activity: Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression like topoisomerases and protein kinases.[3][5][6]

-

Antibacterial Activity: Many quinoline derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial action is often attributed to the inhibition of essential bacterial enzymes.

-

Antifungal Activity: The quinoline scaffold is also a key feature in several antifungal agents, showing inhibitory effects against a range of pathogenic fungi.[1][7]

Data Presentation: Representative Biological Activity

The following tables summarize quantitative data for structurally related quinoline derivatives to illustrate the potential activity of 2-Chloro-3,6-dimethylquinoline.

Table 1: Representative Anticancer Activity of Chloroquinoline Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference Compound |

| Quinazoline-Chalcone | K-562 (Leukemia) | GI₅₀ | 0.622 | Doxorubicin |

| Quinazoline-Chalcone | HCT-116 (Colon) | GI₅₀ | 1.81 | Doxorubicin |

| Pyrimidodiazepine | Various | LC₅₀ | >10-fold vs Doxorubicin | Doxorubicin |

| 2-Styrylquinolines | HCT 116 (Colon) | IC₅₀ | Varies | - |

Data synthesized from studies on quinazoline-chalcones and pyrimidodiazepines.[8] GI₅₀ refers to the concentration for 50% growth inhibition, and LC₅₀ refers to the concentration for 50% cell death.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference Compound |

| Quinoline-based hybrids | Staphylococcus aureus | MIC | 2 | - |

| Quinoline-based hybrids | Mycobacterium tuberculosis | MIC | 10 | - |

| Quinoline-based hybrids | Cryptococcus neoformans | MIC | 15.6 | - |

| Quinoline-based hybrids | Candida spp. | MIC | 62.5 | - |

Data is for quinoline-based hydroxyimidazolium hybrids.[9] MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

1. Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (2-Chloro-3,6-dimethylquinoline)

-

96-well sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include vehicle and blank controls.[10]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

-

2. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (2-Chloro-3,6-dimethylquinoline)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum

-

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.[14]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[14][15]

-

Controls: Include a positive control (broth and inoculum without the compound) and a negative control (broth only).[14]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[13][16]

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

-

Mandatory Visualizations

Experimental Workflow for Anticancer Screening

Caption: Workflow of the MTT assay for determining anticancer activity.

Logic Diagram for Antimicrobial MIC Determination

Caption: Logical steps for MIC determination using broth microdilution.

Potential Signaling Pathways for Quinoline-Based Anticancer Agents

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

References

- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. atcc.org [atcc.org]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3,6-dimethylquinoline: A Versatile Building Block for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The quinoline core is a prominent scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of a reactive chlorine atom at the 2-position, coupled with the methyl groups at the 3- and 6-positions, provides a versatile platform for the construction of more complex molecular architectures. This technical guide details the synthesis, properties, and synthetic utility of 2-chloro-3,6-dimethylquinoline as a building block for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-3,6-dimethylquinoline is presented in the table below.

| Property | Value | Reference |

| CAS Number | 132118-28-6 | [1] |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of 2-Chloro-3,6-dimethylquinoline

The synthesis of 2-chloro-3,6-dimethylquinoline can be achieved through a multi-step process, analogous to the synthesis of other substituted 2-chloroquinolines. A common strategy involves the cyclization of an appropriate aniline derivative to form the corresponding 2-hydroxyquinoline, followed by chlorination.

Synthesis of 2-Hydroxy-3,6-dimethylquinoline

A plausible synthetic route to the precursor, 2-hydroxy-3,6-dimethylquinoline, involves the Combes quinoline synthesis or a similar cyclization reaction.

Experimental Protocol (Adapted from analogous syntheses):

-

Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add ethyl acetoacetate (1.1 eq) to the solution.

-

Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude 2-hydroxy-3,6-dimethylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Chlorination of 2-Hydroxy-3,6-dimethylquinoline

The conversion of the 2-hydroxyquinoline to the 2-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (Adapted from analogous syntheses): [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add 2-hydroxy-3,6-dimethylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).[2]

-

Reaction Conditions: Heat the mixture to reflux for approximately 90 minutes.[2] The reaction should be performed in a well-ventilated fume hood.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice.[2] This is an exothermic process. The acidic solution is then neutralized by the slow addition of a dilute sodium hydroxide solution until the mixture is alkaline, which will precipitate the crude product.[2]

-

Extraction: The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.[2] The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.[2]

-

Purification: The solvent is removed under reduced pressure, and the crude 2-chloro-3,6-dimethylquinoline can be purified by recrystallization or column chromatography.[2]

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-chloro-3,6-dimethylquinoline.

Reactivity and Utility as a Building Block

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic displacement and participates in various palladium-catalyzed cross-coupling reactions, making 2-chloro-3,6-dimethylquinoline a valuable precursor for a diverse range of heterocyclic compounds.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the quinoline ring facilitates the displacement of the chloro group by various nucleophiles.

General Experimental Protocol for SₙAr with Amines (Adapted from analogous reactions): [2]

-

Reaction Setup: To a solution of 2-chloro-3,6-dimethylquinoline (1.0 eq) in an anhydrous solvent (e.g., DMF), add the desired amine (1.1 eq) and a base such as potassium carbonate (1.5 eq).[2]

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).[2]

-

Work-up and Isolation: After completion, cool the reaction to room temperature and pour it into water to precipitate the product.[2]

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.[2]

SₙAr Reaction Workflow

Caption: General workflow for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. 2-Chloro-3,6-dimethylquinoline can be utilized in several of these transformations.

3.2.1. Suzuki-Miyaura Coupling

This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

General Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from analogous reactions): [3]

-

Reaction Setup: In an oven-dried Schlenk tube, combine 2-chloro-3,6-dimethylquinoline (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).[3]

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[3]

-

Solvent Addition: Add a degassed solvent (e.g., THF, 5 mL) via syringe.[3]

-

Reaction Conditions: Heat the reaction mixture (e.g., 90 °C) and stir until completion (monitored by TLC or GC-MS).[3]

-

Work-up and Purification: After cooling, the reaction is worked up by extraction and purified by column chromatography.[3]

3.2.2. Buchwald-Hartwig Amination

This reaction is a versatile method for the synthesis of N-substituted quinolines.

General Experimental Protocol for Buchwald-Hartwig Amination (Adapted from analogous reactions): [3]

-

Reaction Setup (in a glovebox): Charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[3]

-

Addition of Reactants: Add 2-chloro-3,6-dimethylquinoline (1.0 mmol) and the amine (1.2 mmol), followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL).[3]

-

Reaction Conditions: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath (e.g., 100 °C) for the specified time (e.g., 12 hours).[3]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like diethyl ether, filtered through a plug of silica gel, and concentrated. The residue is purified by flash column chromatography.[3]

3.2.3. Sonogashira and Heck Couplings

The Sonogashira coupling introduces alkyne moieties, while the Heck reaction introduces alkene functionalities, further expanding the synthetic utility of 2-chloro-3,6-dimethylquinoline.[3]

Cross-Coupling Reactions Overview

Caption: Palladium-catalyzed cross-coupling reactions.

Synthesis of Fused Heterocyclic Systems

2-Chloro-3,6-dimethylquinoline can serve as a starting material for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, derivatives of 2-chloroquinolines bearing a formyl group at the 3-position are known to undergo condensation and cyclization reactions to form pyrazolo[3,4-b]quinolines, pyrimido[4,5-b]quinolines, and other complex ring systems.[4] While the 3-methyl group in the title compound prevents direct formylation at that position, derivatization of the methyl group could open pathways to similar fused systems.

Logical Pathway for Fused Heterocycle Synthesis

References

The Dawn of Novel Therapeutics: An In-depth Technical Guide to the Discovery and Synthesis of 2-Chloro-3,6-dimethylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 2-chloro-3,6-dimethylquinoline and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of these novel derivatives, with a focus on detailed experimental protocols, quantitative data, and the underlying molecular pathways.

Synthesis of the 2-Chloro-3,6-dimethylquinoline Core: The Vilsmeier-Haack Approach

The primary route for the synthesis of the foundational 2-chloro-3,6-dimethylquinoline scaffold is the Vilsmeier-Haack reaction. This versatile and widely used method allows for the formylation and cyclization of acetanilides to yield 2-chloro-3-formylquinolines, which serve as key intermediates for further derivatization.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-6-methylquinoline

This protocol outlines the synthesis of the crucial precursor, 2-chloro-3-formyl-6-methylquinoline, from 4-methylacetanilide.

Materials:

-

4-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, continue stirring for an additional 30-60 minutes at the same temperature to form the Vilsmeier reagent.

-

To this prepared Vilsmeier reagent, add 4-methylacetanilide portion-wise while maintaining the temperature at 0-5 °C.

-

After the addition of the acetanilide, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C. The reaction is typically refluxed for 4-10 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a sodium carbonate solution until a precipitate forms.

-

Filter the solid product, wash it thoroughly with water, and dry it.

-

The crude 2-chloro-3-formyl-6-methylquinoline can be further purified by recrystallization from a suitable solvent, such as ethyl acetate.[2]

Yield Data:

The Vilsmeier-Haack cyclization of substituted acetanilides generally provides moderate to good yields of the corresponding 2-chloro-3-formylquinolines. The reaction conditions, including the molar ratio of reactants and the reaction temperature, can be optimized to maximize the yield. For instance, using a 1:12 molar ratio of m-methoxyacetanilide to POCl₃ at 90°C has been shown to provide the maximum product yield.[3]

Synthesis Workflow

Derivatization of the 2-Chloro-3,6-dimethylquinoline Core

The presence of the reactive chloro group at the 2-position and the formyl group at the 3-position of the quinoline ring makes 2-chloro-3-formyl-6-methylquinoline a versatile building block for the synthesis of a wide array of novel derivatives. A common and effective strategy involves the condensation of the formyl group with various nucleophiles, particularly hydrazines, to form hydrazone derivatives.

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from 2-chloro-3-formyl-6-methylquinoline.

Materials:

-

2-Chloro-3-formyl-6-methylquinoline

-

Substituted acyl hydrazines, semicarbazide, or thiosemicarbazide

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-chloro-3-formyl-6-methylquinoline in absolute ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired substituted acyl hydrazine, semicarbazide, or thiosemicarbazide to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for an appropriate time (typically monitored by TLC until the starting material is consumed).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.[4]

Quantitative Data on Synthesis:

The synthesis of various derivatives from 2-chloro-3-formyl-6-methylquinoline and its analogs has been reported with varying yields. The following table summarizes the reported yields for a selection of these derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 2-Chloro-3-formyl-8-methylquinoline | Substituted aromatic anilines | Substituted (benzylidene)quinolines | 60-80 |

| 2-Chloro-3-formyl-8-methylquinoline | 4-Nitroaniline | 2-Chloro-3-(4'-nitrobenzylidene)-8-methylquinoline | 57 |

| 2-Chloro-3-formyl-8-methylquinoline | Benzylamine | 2-Chloro-3-(benzylidene)-8-methylquinoline | 65 |

| 6-Bromo-2-chloro-3-formylquinoline | - | - | 90 |

| Acetanilides | POCl₃, DMF | 2-Chloro-3-formylquinolines | Good to moderate |

| 2-Chloro-3-formyl-6-methylquinoline | Hydrazones | 2-Chloro-6-methylquinoline hydrazone derivatives | - |

Biological Activities and Therapeutic Potential

Derivatives of 2-chloro-3,6-dimethylquinoline have demonstrated significant potential in various therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of 2-chloro-6-methylquinoline derivatives, particularly the hydrazone analogs. These compounds have been evaluated against a range of pathogenic microorganisms.

Quantitative Data on Antimicrobial Activity (MIC Values):

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for a selection of 2-chloro-6-methylquinoline hydrazone derivatives against various bacterial and fungal strains.

| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Aspergillus niger (μg/mL) | Aspergillus flavus (μg/mL) | Mycobacterium tuberculosis H37Rv (μg/mL) |

| Hydrazone Derivatives (general) | - | - | - | - | - | 3.125-50 |

| Compound 2S | - | - | - | - | - | 3.12 |

| Quinolyl hydrazones (general) | - | 6.25-100 | - | - | - | - |

Note: Specific compound structures corresponding to the data points were not fully detailed in the provided search results.

Anticancer Activity

The anticancer potential of 2-chloro-3,6-dimethylquinoline derivatives is a rapidly evolving area of research. Several analogs have exhibited significant cytotoxic activity against various human cancer cell lines.

Quantitative Data on Anticancer Activity (GI₅₀ Values):

The GI₅₀ value represents the concentration of a compound that causes 50% inhibition of cell growth. The following table summarizes the reported GI₅₀ values for a series of quinoline hydrazone analogs.

| Compound Series | Cancer Cell Lines | GI₅₀ Range (µM) |

| Quinolyl hydrazones (18b, 18d, 18e, 18f, 18g, 18h, 18i, 18j, 18l) | Full NCI 60 human cancer cell lines | 0.33 to 4.87 |

Note: The specific substitutions on the quinoline and hydrazone moieties significantly influence the anticancer potency.

Potential Signaling Pathways in Cancer

While the precise mechanisms of action for many 2-chloro-3,6-dimethylquinoline derivatives are still under investigation, the quinoxaline scaffold, a related heterocyclic system, is known to be a common feature in many kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1).[5] The inhibition of these pathways can disrupt tumor growth, angiogenesis, and cell survival.

Conclusion and Future Directions

The 2-chloro-3,6-dimethylquinoline scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility via the Vilsmeier-Haack reaction, coupled with the potential for diverse functionalization, makes this class of compounds highly attractive for medicinal chemistry campaigns. The demonstrated antimicrobial and anticancer activities warrant further investigation into their mechanisms of action and structure-activity relationships. Future research should focus on the synthesis of a broader range of derivatives, comprehensive in vivo evaluation, and detailed mechanistic studies to unlock the full therapeutic potential of these promising molecules.

References

The Synthetic Chemist's Guide to 2-Substituted Quinolines: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, 2-substituted quinolines have garnered significant attention due to their prevalence in bioactive molecules and their demonstrated efficacy in various disease models. This technical guide provides a comprehensive literature review of the core synthetic methodologies for accessing this important class of compounds, with a focus on providing actionable data and protocols for researchers in drug discovery and development.

Classical Synthesis of 2-Substituted Quinolines

Several named reactions have historically dominated the synthesis of the quinoline core. These methods, while foundational, often require harsh reaction conditions.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines, though it is known for its often vigorous and exothermic nature.[1][2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline.[3][4]

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[2][5][6] This method is particularly useful for the preparation of 2- and/or 4-substituted quinolines.[5]

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][7][8] The reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration.[8]

The Friedländer Synthesis

One of the most versatile and widely used methods, the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][5] This method is advantageous due to its generally milder conditions and the ability to produce a variety of substituted quinolines.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a host of new methods for the construction of 2-substituted quinolines, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, have become powerful tools for the synthesis of 2-aryl, 2-alkynyl, and 2-alkenylquinolines, respectively. These methods typically involve the coupling of a 2-haloquinoline with a suitable organometallic reagent.

-

Suzuki Coupling: This reaction couples a 2-haloquinoline with an aryl or heteroaryl boronic acid or ester to form 2-arylquinolines.[9][10]

-

Sonogashira Coupling: This method is used to synthesize 2-alkynylquinolines by coupling a 2-haloquinoline with a terminal alkyne.[11][12]

-

Heck Coupling: The Heck reaction allows for the synthesis of 2-alkenylquinolines through the coupling of a 2-haloquinoline with an alkene.[13][14]

C-H Activation Strategies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of the quinoline core at the C2 position.[15][16] These methods avoid the pre-functionalization of the quinoline ring, reducing the number of synthetic steps.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative 2-substituted quinolines using the discussed methods.

| Classical Method | 2-Substituted Quinoline Product | Starting Materials | Reaction Conditions | Yield (%) | Reaction Time | Reference |

| Skraup Synthesis | 2-Methylquinoline | Aniline, Crotonaldehyde (from Glycerol) | H₂SO₄, Nitrobenzene, 140-150°C | 84-91 | 3-4 h | [3] |

| Doebner-von Miller | 2-Methylquinoline | Aniline, Crotonaldehyde | HCl, Toluene, Reflux | 50-55 | 4-6 h | [17] |

| Combes Synthesis | 2,4-Dimethylquinoline | Aniline, Acetylacetone | H₂SO₄, Heat | 89 | 2 h | [18] |

| Friedländer Synthesis | Ethyl 2-phenylquinoline-3-carboxylate | 2-Aminobenzophenone, Ethyl acetoacetate | HCl, Ethanol, Reflux | High | 4 h | [3] |

| Modern Method | 2-Substituted Quinoline Product | Starting Materials | Catalyst/Reagents | Yield (%) | Reaction Time | Reference |

| Suzuki Coupling | 2-Arylquinoline | 2-Chloroquinoline, Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-89 | 12-24 h | [19] |

| Sonogashira Coupling | 2-Alkynylquinoline | 2-Haloquinoline, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 79 | 12 h | [20] |

| Heck Coupling | 2-Alkenylquinoline | 2-Haloquinoline, Alkene | Pd(OAc)₂, PPh₃, Base | 71 | 12 h | [21] |

| C-H Activation (Alkylation) | 2-Alkylquinoline | Quinoline N-oxide, Alkyl Grignard | Cu(OAc)₂ | 52-94 | 24 h | [16] |

Detailed Experimental Protocols

Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate heptahydrate

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[3]

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.[3]

-

Add the ferrous sulfate heptahydrate to the reaction mixture.[3]

-

Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Perform steam distillation to isolate the crude quinoline.[3]

-

Separate the quinoline layer from the aqueous layer in the distillate.[3]

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[3]

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

-

Aniline

-

Crotonaldehyde

-

6 M Hydrochloric acid

-

Toluene

-

Concentrated sodium hydroxide solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.[2]

-

Heat the mixture to reflux.[2]

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[2]

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[2]

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[2]

-

Upon completion, allow the mixture to cool to room temperature.[2]

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[2]

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline

-

Acetylacetone

-

Concentrated Sulfuric Acid

Procedure:

-

Condense aniline with acetylacetone to form the enamine intermediate.[8]

-

In a separate flask, carefully add concentrated sulfuric acid.

-

Slowly add the enamine intermediate to the sulfuric acid with cooling.

-

Heat the reaction mixture to induce cyclization and dehydration.

-

After the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.

Friedländer Synthesis of Ethyl 2-phenylquinoline-3-carboxylate

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Concentrated Hydrochloric acid

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

-

Add 2-3 drops of concentrated HCl to the mixture.

-

Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Applications in Drug Development: Targeting Signaling Pathways

2-Substituted quinolines are privileged scaffolds in drug discovery, with numerous examples demonstrating potent activity against a range of diseases, including cancer and malaria. Their mechanism of action often involves the modulation of key signaling pathways.

Anticancer Activity: Kinase Inhibition

Many 2-substituted quinoline derivatives exhibit anticancer properties by inhibiting protein kinases that are crucial for tumor growth and survival.[22] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell proliferation and survival.[23][24][25]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][8][26]

-

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration.

Antimalarial Activity

The quinoline core is central to many antimalarial drugs, including quinine and chloroquine. 2-Substituted quinolines have been extensively investigated as potential antimalarial agents. Their mechanism of action is often attributed to the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[21][27][28] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[27]

Conclusion

The synthesis of 2-substituted quinolines remains an active and important area of research, driven by the therapeutic potential of this privileged scaffold. While classical methods provide a solid foundation, modern synthetic techniques, particularly metal-catalyzed cross-coupling and C-H activation, offer more efficient and versatile routes to novel derivatives. A thorough understanding of these synthetic methods, coupled with insights into the biological targets and signaling pathways, is crucial for the rational design and development of the next generation of quinoline-based drugs. This guide provides a valuable resource for researchers by consolidating key synthetic protocols, quantitative data, and mechanistic insights to facilitate their efforts in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. youtube.com [youtube.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. scholarship.claremont.edu [scholarship.claremont.edu]

- 20. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 22. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. graphviz.org [graphviz.org]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. sketchviz.com [sketchviz.com]

- 28. youtube.com [youtube.com]

Theoretical studies on the reactivity of 2-Chloro-3,6-dimethylquinoline

An In-depth Technical Guide on the Theoretical Studies of the Reactivity of 2-Chloro-3,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry due to its potential as a scaffold in the development of novel therapeutic agents. Understanding the reactivity of this molecule is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 2-Chloro-3,6-dimethylquinoline, drawing upon computational and experimental data from structurally related compounds. It covers the key aspects of its electronic structure, susceptibility to nucleophilic aromatic substitution, and the influence of its substituents on reactivity. Detailed computational methodologies and reaction protocols are provided to facilitate further research and application in drug development. While specific experimental and computational data for this exact molecule is not extensively available in the public domain, this document provides a comprehensive overview of the established theoretical protocols and expected outcomes based on studies of structurally similar quinoline and quinoxaline derivatives.[1]

Introduction to the Reactivity of 2-Chloro-3,6-dimethylquinoline

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] The reactivity of substituted quinolines is of great interest to medicinal chemists for the synthesis of new chemical entities. 2-Chloro-3,6-dimethylquinoline possesses a reactive chloro group at the 2-position, which is activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen. The methyl groups at the 3- and 6-positions also modulate the electronic and steric properties of the molecule, thereby influencing its reactivity.

Theoretical studies, primarily employing quantum chemical calculations such as Density Functional Theory (DFT), are invaluable tools for predicting and understanding the reactivity of such molecules.[1][3] These methods provide insights into the molecular geometry, electronic properties, and reaction mechanisms at an atomic level.

Theoretical Reactivity Descriptors

The reactivity of 2-Chloro-3,6-dimethylquinoline can be rationalized by examining several key theoretical descriptors derived from quantum chemical calculations. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For 2-Chloro-3,6-dimethylquinoline, the LUMO is expected to be localized on the pyrimidine ring, particularly on the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In 2-Chloro-3,6-dimethylquinoline, the most positive potential is anticipated around the C2-carbon, confirming its electrophilic nature.

Fukui Functions: These functions are used to predict the local reactivity of a molecule. The Fukui function for nucleophilic attack (

f^+‘f+‘Nucleophilic Aromatic Substitution (SNAr) Reactivity

The predominant reaction pathway for 2-Chloro-3,6-dimethylquinoline is nucleophilic aromatic substitution (SNAr).[4] This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the chloride leaving group.

The general mechanism for the SNAr reaction is a two-step process:

-

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Loss of the leaving group: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.[4]

The rate of the SNAr reaction is influenced by several factors:

-

The nature of the nucleophile: Stronger nucleophiles generally react faster.

-

The solvent: Polar aprotic solvents, such as DMF and DMSO, are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[4] They also help in stabilizing the charged Meisenheimer complex.[4]

-

The electronic effects of substituents: The electron-donating methyl groups at the 3- and 6-positions can slightly decrease the electrophilicity of the quinoline ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-chloroquinoline.[4]

-

Steric effects: The methyl group at the 3-position can introduce steric hindrance to the incoming nucleophile, which may affect the reaction rate, especially with bulky nucleophiles.[4]

Quantitative Data from Theoretical Studies

Table 1: Calculated Molecular Properties of 2-Chloro-3,6-dimethylquinoline (Hypothetical)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 2.5 | Debye |